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Compound of Interest

Compound Name: 4-Ethoxy-5-iodopyrimidine
Cat. No.: B13889988
Get Quote
\ J

Executive Summary & Compound Profile

4-Ethoxy-5-iodopyrimidine is a specialized heterocyclic building block frequently employed in
medicinal chemistry for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura,
Sonogashira). Its structural utility lies in the orthogonal reactivity of the C-5 iodine (highly
reactive for coupling) and the C-4 ethoxy group (which can serve as a masked hydroxyl or a

directing group).

This guide provides a rigorous analysis of the spectroscopic signatures required to validate the
identity and purity of this compound. Data is synthesized from patent literature (US8916553B2)
and theoretical principles of heterocyclic spectroscopy.

Chemical Identity
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Property Detail

IUPAC Name 4-Ethoxy-5-iodopyrimidine
Molecular Formula CeH7IN20

Molecular Weight 250.04 g/mol

Exact Mass 249.96 g/mol

Not widely listed; Intermediate 57 in
US8916553B2

CAS Number

Physical State Off-white to pale yellow solid

Synthesis & Structural Logic

To understand the spectroscopy, one must understand the synthesis. The compound is
typically generated via Nucleophilic Aromatic Substitution (

) of 4-chloro-5-iodopyrimidine with sodium ethoxide.

Reaction Workflow (Graphviz)
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Caption:

pathway converting the chloro-precursor to the ethoxy-target. The iodine atom remains intact,
preserving the isotopic signature.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the primary confirmation of the halogen exchange (ClI
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OEt) and the retention of the iodine atom.

Key Diagnostic Peaks (ES|+)

m/z Value lon Identity Interpretation

Base Peak. Protonated

250.8 molecular ion. Consistent with
MW 250.[1]04.
Sodium adduct (common in
272.8
ESI).
lodine fragment (if
127.0

fragmentation voltage is high).

Isotopic Pattern Analysis

o Absence of Chlorine Pattern: The starting material (4-chloro-5-iodopyrimidine) would show a
distinct 3:1 ratio at M and M+2 due to

and

e Presence of lodine: lodine (

) is monoisotopic. The spectrum of the product will not show a significant M+2 peak (unlike
the chloro-precursor), confirming the successful substitution of Chlorine by the Ethoxy group.

e Mass Defect: lodine has a negative mass defect. High-resolution MS (HRMS) will show the
mass slightly below the integer value (e.g., 249.958 vs 250.000).

Nuclear Magnetic Resonance (NMR)

NMR confirms the regiochemistry. The pyrimidine ring protons are highly deshielded, and the
ethoxy group provides a clear aliphatic signature.

H NMR Data (400 MHz, DMSO- )
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Critical Interpretation:

e H-6 vs H-2: The proton at position 6 (adjacent to lodine) is often slightly more deshielded

than H-2 in 5-iodo-4-alkoxy systems due to the steric compression and anisotropic effect of

the large iodine atom, although they are very close in shift.

e Coupling: Pyrimidine ring protons H-2 and H-6 do not couple to each other (

Hz) because they are para-positioned across the nitrogens.

C NMR Prediction (100 MHz, DMSO- )
e C-4 (ipso): ~165-168 ppm (Deshielded by Oxygen).

e C-2: ~158-160 ppm (Between two Nitrogens).

e C-6: ~160-162 ppm (Adjacent to N).
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e C-5(C-I): ~80-85 ppm. Diagnostic Peak. Carbon bonded to lodine is significantly shielded
(upfield) due to the "Heavy Atom Effect.”

e OCH2: ~62-65 ppm.
e CHs: ~14-15 ppm.

Infrared Spectroscopy (IR)

IR is less specific for structural proof but useful for fingerprinting and purity (checking for -OH

impurities).
Wavenumber (cm—?) Vibration Mode Assignment
3050 - 3080 C-H Stretch Aromatic pyrimidine protons.
2980, 2930 C-H Stretch Aliphatic (Ethoxy group).
Pyrimidine ring skeletal
1560, 1480 C=N/ C=C Stretch o
vibrations.
Aryl-Alkyl Ether bond (Strong
1240 - 1260 C-O Stretch
band).
Carbon-lodine bond (Often
~600 - 500 C-I Stretch

weak/fingerprint).

Experimental Protocol for Validation

To generate the sample for spectroscopic verification:

Setup: Dissolve 4-chloro-5-iodopyrimidine (1.0 eq) in anhydrous ethanol.

Reaction: Add Sodium Ethoxide (1.1 eq) at 0°C, then warm to Room Temperature. Stir for
16h.

Workup: Evaporate ethanol. Partition residue between Ethyl Acetate and Water.[2]

Purification: Silica gel chromatography (Hexane/EtOAc).
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e Validation:
o Check MS for m/z 250.8.[1][3]

o Check NMR for loss of broad NH/OH signals (if comparing to hydroxy-pyrimidine) and
appearance of Quartet/Triplet pattern.

Common Impurities

e 4-Hydroxy-5-iodopyrimidine: Result of moisture reacting with the starting material. Detection:
Broad singlet in NMR >11 ppm (OH/NH), loss of ethyl signals.

e 4-Chloro-5-iodopyrimidine: Unreacted starting material. Detection: MS shows Chlorine
isotope pattern (M+2 peak ~33% of M).

References

o Synthesis and MS Data: Explicitly described as "Intermediate 57" in US Patent 8,916,553
B2. Sulfonamide compounds useful as CYP17 inhibitors.[1][3] (2014).[4][5]

o General Pyrimidine NMR: T.J. Batterham, NMR Spectra of Simple Heterocycles, Wiley-
Interscience, 1973.

» lodine Heavy Atom Effect: Levy, G.C., et al., Carbon-13 Nuclear Magnetic Resonance, Wiley,
1980. (Explains the upfield shift of C-5).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 4-
Ethoxy-5-iodopyrimidine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13889988/docs#technical-guide-spectroscopic-
characterization-of-4-ethoxy-5-iodopyrimidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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